5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole
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Overview
Description
5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals and agrochemicals, due to their unique chemical properties. The presence of fluorine atoms can significantly alter the biological activity and metabolic stability of a compound .
Preparation Methods
The synthesis of 5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the introduction of the 1,1-difluoroethyl group onto the pyrazole ring. One common method is the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. This reagent can be used in a nickel-catalyzed reaction with arylboronic acids to introduce the difluoroethyl group . Another approach involves the use of difluoromethylation reagents to achieve the desired substitution on the pyrazole ring .
Chemical Reactions Analysis
5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the difluoroethyl group.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Scientific Research Applications
5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological activity and metabolic stability.
Mechanism of Action
The mechanism of action of 5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole can be compared with other fluorinated pyrazoles and difluoroethylated compounds. Similar compounds include:
1,1-Difluoroethylated Aromatics: These compounds share the difluoroethyl group and are used in medicinal chemistry for their unique properties.
Fluorinated Heterocycles: These compounds contain fluorine atoms in their ring structures and are used in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other fluorinated compounds.
Properties
CAS No. |
2624139-78-0 |
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Molecular Formula |
C6H7F2IN2 |
Molecular Weight |
272.03 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C6H7F2IN2/c1-6(7,8)5-4(9)3-10-11(5)2/h3H,1-2H3 |
InChI Key |
SYJAGSQXBWRDML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NN1C)I)(F)F |
Purity |
95 |
Origin of Product |
United States |
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